Catalyst-Controlled Reversal of Chemoselectivity in Acylation: 2-Aminopentane-1,5-diol vs. 2-Amino-1,3-propanediol
In a direct head-to-head comparison under identical organocatalytic acylation conditions, the N-nosyl-protected derivative of 2-aminopentane-1,5-diol exhibited a dramatic reversal of chemoselectivity based on catalyst choice [1]. Using DMAP as the catalyst, acylation occurred preferentially at the primary hydroxyl group (C5:C1 = 16:84). In contrast, when a chiral pyrrolidine-based catalyst was employed, the selectivity completely inverted, with acylation directed to the sterically hindered secondary hydroxyl group at C2 [1]. This catalyst-controlled reversal is not observed with shorter-chain analogs such as 2-amino-1,3-propanediol, which lack the necessary spatial arrangement of functional groups for molecular recognition by the organocatalyst [1].
| Evidence Dimension | Regioselectivity of acylation (C5:C1 ratio) |
|---|---|
| Target Compound Data | DMAP catalyst: 16:84; Chiral pyrrolidine catalyst: selectivity reversed toward C2 |
| Comparator Or Baseline | 2-Amino-1,3-propanediol: No catalyst-controlled reversal observed |
| Quantified Difference | Complete inversion of selectivity from primary to secondary hydroxyl group |
| Conditions | Acetylation in chloroform using Ac₂O/2,4,6-collidine with N-nosyl protected 2-aminopentane-1,5-diol derivative |
Why This Matters
This unique chemoselectivity enables orthogonal protection/deprotection strategies in complex molecule synthesis that are inaccessible with other amino diol building blocks.
- [1] Yoshida, K., Shigeta, T., Furuta, T., & Kawabata, T. (2012). Catalyst-controlled reversal of chemoselectivity in acylation of 2-aminopentane-1,5-diol derivatives. Chemical Communications, 48(55), 6981–6983. View Source
